molecular formula C10H13NS B596935 4-(2-Pyrrolidinyl)benzenethiol CAS No. 1270460-47-3

4-(2-Pyrrolidinyl)benzenethiol

Cat. No. B596935
CAS RN: 1270460-47-3
M. Wt: 179.281
InChI Key: NGSOWAPOZAGFEY-UHFFFAOYSA-N
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Description

4-(2-Pyrrolidinyl)benzenethiol is an organic compound with the molecular formula C10H13NS and a molecular weight of 179.28 . It is a compound that includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Mechanism of Action

While the specific mechanism of action for 4-(2-Pyrrolidinyl)benzenethiol is not mentioned in the literature, compounds with a pyrrolidine ring have been widely used in drug discovery . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The pyrrolidine ring, a key feature of 4-(2-Pyrrolidinyl)benzenethiol, is a versatile scaffold in drug discovery . Future research could focus on exploring the potential of this compound and similar compounds in the development of new drugs with different biological profiles .

properties

CAS RN

1270460-47-3

Molecular Formula

C10H13NS

Molecular Weight

179.281

IUPAC Name

4-pyrrolidin-2-ylbenzenethiol

InChI

InChI=1S/C10H13NS/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2

InChI Key

NGSOWAPOZAGFEY-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CC=C(C=C2)S

Origin of Product

United States

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